N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide typically involves the condensation of 2-amino-6-ethoxybenzothiazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or acetic acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Studied for its anti-tubercular properties.
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-methylbenzamide: Investigated for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
1171397-95-7 |
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Molecular Formula |
C16H12F2N2O2S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide |
InChI |
InChI=1S/C16H12F2N2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,20,21) |
InChI Key |
RGSMNRWGPZIJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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